1-Ethylpyrazole-4-boronic acid

Descripción

Historical Context and Emergence in Organic Synthesis

The journey of 1-ethylpyrazole-4-boronic acid is intertwined with the broader history of pyrazole (B372694) chemistry and the rise of boronic acids in organic synthesis. The pyrazole ring system itself was first described by German chemist Ludwig Knorr in 1883. ijraset.com However, the application of pyrazole derivatives, particularly those functionalized with boronic acids, is a more recent development, largely driven by the demands of drug discovery and materials science. nih.govresearchgate.netencyclopedia.pub

The emergence of heteroaryl boronic acids, including pyrazole-based variants, as indispensable tools in synthesis began to accelerate in the late 20th and early 21st centuries. This was fueled by the development and refinement of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov These reactions provided a powerful and reliable method for forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. nih.gov Research published in the early 2000s began to detail systematic methods for the synthesis of a wide array of N-substituted pyrazole boronic acids, highlighting their stability and utility as reagents. researchgate.net The development of synthetic routes, such as those involving the regioselective lithiation of the pyrazole ring or Grignard reagent exchange from halogenated pyrazoles, made compounds like this compound more accessible for research and development. researchgate.netgoogle.com This increased availability, coupled with a growing appreciation for the pyrazole scaffold in bioactive molecules, cemented its role as a key building block in modern organic synthesis. encyclopedia.pubnih.gov

Significance in Advanced Chemical Synthesis Methodologies

The primary significance of this compound in advanced chemical synthesis lies in its role as a coupling partner in transition-metal-catalyzed reactions. cymitquimica.comchemimpex.com The boronic acid moiety is highly effective in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond between the pyrazole ring and various aryl or heteroaryl halides. nih.govchemimpex.com This methodology is a cornerstone of modern synthetic chemistry due to its high functional group tolerance and generally mild reaction conditions. a2bchem.com

Several synthesis strategies for this compound and its pinacol (B44631) ester have been developed to ensure its availability for these applications. One common approach involves a three-step process starting from pyrazole: iodination to produce 4-iodopyrazole (B32481), followed by alkylation with an ethyl halide, and finally, conversion to the boronic acid pinacol ester via a Grignard reagent intermediate. google.com

Table 1: Synthetic Methodologies for 1-Alkylpyrazole-4-boronic Acid Pinacol Esters

| Step | Description | Reagents |

| 1. Iodination | Reaction of pyrazole to generate 4-iodopyrazole. | Pyrazole, Iodine, Hydrogen Peroxide |

| 2. Alkylation | Reaction of 4-iodopyrazole with an alkyl halide to obtain an N-alkylated intermediate. | 4-iodopyrazole, Alkyl halide (e.g., ethyl bromide) |

| 3. Borylation | Preparation of a Grignard reagent from the N-alkyl-4-iodopyrazole and subsequent reaction with a boron source to yield the final product. | 1-alkyl-4-iodopyrazole, Isopropyl Grignard reagent, BE001 (a boron reagent) |

This table summarizes a general synthetic route for 1-alkylpyrazole-4-boronic acid pinacol esters as described in patent literature. google.com

The utility of this compound pinacol ester is exemplified in the synthesis of complex pharmaceutical intermediates. For instance, it has been used in the synthesis of potent and selective kinase inhibitors. In one example, it was coupled with a 5-bromobenzimidazole intermediate using a palladium catalyst to create a key bond in the final inhibitor molecule. acs.org This reaction highlights the compound's ability to be incorporated into intricate molecular structures, a critical aspect of modern drug development. nih.gov

Scope of Academic Research and Current Trajectories

The current research landscape for this compound is heavily focused on medicinal chemistry, particularly in the discovery of novel therapeutics. guidechem.comnih.gov The pyrazole motif is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Consequently, this compound serves as a valuable starting material for creating libraries of new potential drugs. mdpi.com

A significant trajectory in its application is the development of kinase inhibitors, which are a major class of anti-cancer drugs. nih.govsemanticscholar.org Recent research has demonstrated the use of this compound pinacol ester in the synthesis of pan-Salt-Inducible Kinase (SIK) inhibitors. acs.orgnih.gov In these studies, replacing a bromine atom on a benzimidazole (B57391) core with the 1-ethylpyrazole (B1297502) moiety via a Suzuki coupling reaction led to a more than 50-fold increase in potency for the resulting inhibitor. acs.orgnih.gov

Table 2: Application of this compound in Kinase Inhibitor Synthesis

| Target Kinase Family | Synthetic Role of this compound | Outcome | Reference |

| Salt-Inducible Kinases (SIKs) | Suzuki coupling partner to form a C-C bond with a benzimidazole core. | Significant boost in inhibitory potency. | nih.gov, acs.org |

| Rho Kinase (ROCK-II) | Used as a building block for pyrazole-containing inhibitors. | Development of potent and highly selective inhibitors. | nih.gov |

Beyond kinase inhibitors, the compound is also explored in the synthesis of other biologically active molecules. For example, pyrazole derivatives are investigated for their potential as angiotensin II antagonists and for various other pharmacological activities. google.com.na Furthermore, the versatile reactivity of this compound makes it a candidate for applications in agrochemical synthesis, contributing to the development of new pesticides and herbicides. guidechem.comcymitquimica.comchemimpex.com While less documented, its utility as a building block for functional materials in materials science is also an area of potential research, owing to the stable and electronically tunable nature of the pyrazole ring. chemimpex.com The ongoing exploration of its reactivity and incorporation into new molecular frameworks suggests that the importance of this compound in chemical research will continue to grow.

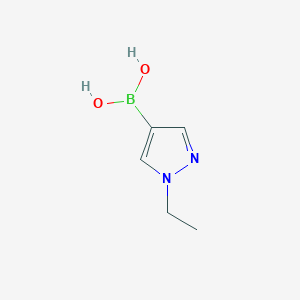

Structure

2D Structure

Propiedades

IUPAC Name |

(1-ethylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-4-5(3-7-8)6(9)10/h3-4,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBSDEGSGLVNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466035 | |

| Record name | 1-Ethylpyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-56-8 | |

| Record name | 1-Ethylpyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethylpyrazole 4 Boronic Acid and Derivatives

Regioselective Synthesis Strategies

The precise placement of the boronic acid moiety at the C4 position of the pyrazole (B372694) ring is critical for its subsequent utility in cross-coupling reactions. Several methods have been developed to ensure high regioselectivity.

Grignard Reagent Exchange Methods

A common pathway to 1-alkylpyrazole-4-boronic acid derivatives involves a Grignard reagent exchange. google.com This method typically starts with the synthesis of a 1-alkyl-4-halopyrazole intermediate. For instance, pyrazole can be first iodinated at the 4-position and then alkylated on the nitrogen atom with an ethyl halide to form 1-ethyl-4-iodopyrazole. google.com This intermediate then undergoes a Grignard exchange reaction, often using an isopropyl Grignard reagent, followed by treatment with a boron electrophile like triisopropyl borate (B1201080) or its pinacol (B44631) ester equivalent. google.comnih.gov The resulting boronate ester can then be hydrolyzed to yield the desired 1-ethylpyrazole-4-boronic acid. vulcanchem.com This multi-step process offers a reliable route with good yields, though it requires the preparation and handling of Grignard reagents. google.com

A patented method outlines a three-step synthesis for 1-alkylpyrazole-4-boronic acid pinacol esters:

| Step | Reagents/Conditions | Yield (%) | Purity (GC) |

|---|---|---|---|

| Lithiation & Boronation | 1-substituted-4-bromopyrazole, hexyllithium, boric acid ester, THF, -70°C to -80°C | 35-82 | >98% |

| Pinacol Ester Formation | Tetramethyl ethylene (B1197577) ketone (pinacol), room temperature, 2.5-3 hours | - | - |

| Acidification & Work-up | Glacial acetic acid, aqueous work-up, pH adjustment to 7 | - | - |

This table is adapted from patent literature describing a general one-pot method for similar pyrazole boronic acids and illustrates typical conditions and outcomes.

Lithiation-Boronation Protocols

Direct lithiation of the pyrazole ring followed by borylation is a powerful and widely used technique for the synthesis of pyrazole boronic acids. researchgate.net This approach offers high regioselectivity, particularly for substitution at the C4 or C5 positions. researchgate.net

Optimizations for Pyrazole Ring Lithiation

The regioselectivity of pyrazole lithiation can be influenced by the substituent at the N1 position and the reaction conditions. For 1-ethylpyrazole (B1297502), lithiation has been shown to occur selectively at the 5-position. researchgate.netresearchgate.net To achieve C4-lithiation, a common strategy involves the use of a 4-halo-substituted pyrazole precursor, such as 4-bromo-1-ethylpyrazole. vulcanchem.com Treatment of this precursor with a strong organolithium base, like n-butyllithium or hexyllithium, results in a halogen-lithium exchange, generating the 4-lithiated intermediate. This intermediate is then quenched with a boron electrophile, such as trimethyl borate or triisopropyl borate, to form the boronic acid derivative. nih.gov The use of protecting groups on the pyrazole nitrogen, such as a trityl group, can also facilitate selective lithiation at the 4-position.

Low-Temperature Reaction Conditions

The stability of the lithiated pyrazole intermediate is crucial for the success of this method. These reactions are typically conducted at very low temperatures, often between -70°C and -90°C, to prevent side reactions and decomposition of the organolithium species. Maintaining these low temperatures throughout the addition of the organolithium reagent and the subsequent borylation step is essential for achieving high yields and purity of the final product. bris.ac.uk

| Method | Starting Material | Key Reagents | Conditions | Yield Range |

|---|---|---|---|---|

| Lithiation-Borylation | 1-Trityl-4-bromopyrazole | Hexyllithium, boric acid ester | -70°C to -90°C, inert atmosphere | Moderate (35-82%) |

This table summarizes the general conditions for the lithiation-borylation of a protected pyrazole, highlighting the requirement for low temperatures.

Palladium-Catalyzed C-H Borylation Approaches

Palladium-catalyzed C-H activation and borylation represents a more modern and atom-economical approach to the synthesis of aryl and heteroaryl boronic acids. nih.govnih.gov While less commonly detailed specifically for this compound in the provided context, the general principles are applicable. These reactions typically involve a palladium catalyst, a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a ligand. nih.govbeilstein-journals.org The catalyst facilitates the direct conversion of a C-H bond on the pyrazole ring to a C-B bond. d-nb.info This method can offer advantages in terms of functional group tolerance and avoiding the need for pre-functionalized starting materials like halo-pyrazoles. nih.gov However, controlling the regioselectivity of C-H borylation on a substituted pyrazole can be a challenge. d-nb.info

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound is intrinsically linked to the preparation of key precursors. The most common precursor is a 1-ethyl-4-halopyrazole, which can be synthesized by the ethylation of a 4-halopyrazole or the halogenation of 1-ethylpyrazole. google.com For instance, 1-ethylpyrazole-4-carbaldehyde has been synthesized via the Vilsmeier reaction, which could potentially be converted to the corresponding halide. researchgate.net

Once the boronic acid or its pinacol ester is formed, it serves as a versatile intermediate for further derivatization. cymitquimica.com The pinacol ester of this compound is particularly stable and is often the isolated product, which can be easily purified and stored. researchgate.netcymitquimica.com This ester is a key participant in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. chemenu.coma2bchem.com

Synthesis of 4-Iodopyrazole Intermediates

A common and effective pathway to pyrazole-4-boronic acids commences with the synthesis of 4-iodopyrazole intermediates. vulcanchem.commetu.edu.trgoogle.com This precursor is typically prepared through the electrophilic iodination of the pyrazole ring.

One established method involves reacting pyrazole with iodine in the presence of an oxidizing agent like hydrogen peroxide or ceric ammonium (B1175870) nitrate (B79036) (CAN). vulcanchem.com This approach offers high regioselectivity for the 4-position of the pyrazole ring. For instance, the reaction of pyrazole with molecular iodine (I2) and CAN in a suitable solvent such as acetonitrile (B52724) or dichloromethane (B109758) at room temperature or with mild heating can produce 4-iodopyrazole in high yields. Another reported method utilizes the reaction of pyrazole with iodine and hydrogen peroxide to generate 4-iodopyrazole. google.com

Furthermore, α,β-alkynic hydrazones have been used as starting materials for the synthesis of 4-iodopyrazoles through electrophilic cyclization with molecular iodine. metu.edu.trmetu.edu.tr This method has been successfully applied to produce various 1-aryl-5-alkyl/aryl-4-iodopyrazoles. metu.edu.tr The general procedure involves the initial preparation of α,β-acetylenic hydrazones from the corresponding propargyl aldehydes or ketones and hydrazines, followed by treatment with molecular iodine in the presence of a base like sodium bicarbonate. metu.edu.tr

| Starting Material | Reagents | Product | Yield | Reference |

| Pyrazole | I2, H2O2 | 4-Iodopyrazole | High | vulcanchem.comgoogle.com |

| Pyrazole | I2, CAN | 4-Iodopyrazole | High | |

| α,β-Alkynic hydrazones | I2, NaHCO3 | 4-Iodopyrazoles | Good to Excellent | metu.edu.tr |

Alkylation of Pyrazole Ring Systems

Once the 4-iodopyrazole intermediate is obtained, the next step often involves the alkylation of the pyrazole ring at the N1 position to introduce the ethyl group. This is typically achieved by reacting 4-iodopyrazole with an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl chloride), in the presence of a base. google.com

A general method for the N-alkylation of pyrazoles involves the use of a base to deprotonate the pyrazole nitrogen, followed by the addition of an alkyl halide. semanticscholar.org For the synthesis of 1-ethyl-4-iodopyrazole, 4-iodopyrazole can be reacted with an ethyl halide under basic conditions. google.com Common bases used for this purpose include potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

An alternative approach for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). semanticscholar.orgresearchgate.netmdpi.com This method provides a good yield of N-alkylated pyrazoles. mdpi.com The regioselectivity of alkylation on unsymmetrical pyrazoles is primarily influenced by steric factors. semanticscholar.orgmdpi.com

The use of a [2-(trimethylsilyl)ethoxy]methyl (SEM) group has also been reported to enable regioselective N-alkylation of pyrazoles. nih.gov This strategy allows for the synthesis of fully substituted pyrazoles with precise control over the position of the substituents. nih.gov

| Pyrazole Derivative | Alkylating Agent | Catalyst/Base | Product | Reference |

| 4-Iodopyrazole | Ethyl halide | Base (e.g., K2CO3) | 1-Ethyl-4-iodopyrazole | google.com |

| Pyrazoles | Trichloroacetimidates | Brønsted acid (e.g., CSA) | N-Alkyl pyrazoles | researchgate.netmdpi.com |

| SEM-protected pyrazoles | Alkylating agent | - | Regioselectively N-alkylated pyrazoles | nih.gov |

Electrosynthesis of Halogenated Pyrazoles

Electrochemical methods offer an alternative and environmentally conscious approach to the synthesis of halogenated pyrazoles. mdpi.comingentaconnect.com Anodic oxidation can be employed for the C-H halogenation of pyrazoles, including iodination and bromination. mdpi.com These reactions are often performed under mild conditions in a divided or undivided electrochemical cell. mdpi.comingentaconnect.com

For instance, the electrosynthesis of 4-iodosubstituted pyrazole derivatives has been achieved in a two-stage process. researchgate.net In the first stage, potassium iodate (B108269) (KIO3) is generated at a nickel anode. Subsequently, this in-situ generated reagent is used to iodinate pyrazole and its derivatives. researchgate.net

Constant-current (CC) electrolysis in an undivided cell has been utilized for the electrochemical bromination and iodination of pyrazoles. ingentaconnect.com In this method, the anodic oxidation of a potassium halide (KX) salt generates the corresponding halogen (X2) in-situ, which then acts as an electrophile for the aromatic substitution on the pyrazole ring. ingentaconnect.com Similarly, the electrosynthesis of 4-chloro-substituted pyrazoles has been carried out via galvanostatic diaphragm electrolysis on a platinum anode in aqueous sodium chloride solutions. researchgate.net The efficiency of these electrochemical processes can be influenced by the structure of the starting pyrazole, including the nature and position of any substituents. researchgate.net

| Pyrazole Derivative | Halogen Source | Method | Product | Reference |

| Pyrazoles | KI (or I2) | Two-stage electrosynthesis with in-situ KIO3 generation | 4-Iodopyrazoles | researchgate.net |

| Pyrazoles | KX (X = Br, I) | Constant-current electrolysis | 4-Bromo/Iodopyrazoles | ingentaconnect.com |

| Pyrazole and alkylpyrazoles | NaCl | Galvanostatic diaphragm electrolysis | 4-Chloropyrazoles | researchgate.net |

Formation of Boronic Acid Pinacol Esters

The final key step in the synthesis is the conversion of the 1-ethyl-4-iodopyrazole intermediate into the corresponding boronic acid pinacol ester. Pinacol esters are often preferred over free boronic acids due to their enhanced stability and ease of handling. cymitquimica.comrsc.org

Strategies for Pinacol Ester Formation

A prevalent method for the formation of the boronic acid pinacol ester is through a metal-halogen exchange reaction followed by borylation. One common approach involves the use of a Grignard reagent. For example, 1-alkyl-4-iodopyrazole can be treated with an isopropyl Grignard reagent to form the corresponding pyrazolyl Grignard reagent, which is then reacted with a boron-containing reagent like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (BE001) to yield the desired 1-alkylpyrazole-4-boronic acid pinacol ester. google.com

Another strategy involves the lithiation of the pyrazole ring. For instance, 1-isopropyl-1H-pyrazole can be deprotonated with n-butyllithium at low temperatures, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to give the corresponding pinacol ester. chemicalbook.com Similarly, an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been described starting from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, proceeding through a lithium hydroxy ate complex. researchgate.net

The reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 3,4-dihydro-2H-pyran in the presence of trifluoroacetic acid has also been reported for the synthesis of 1-(2-tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester. chemicalbook.com

| Starting Material | Reagents | Product | Reference |

| 1-Alkyl-4-iodopyrazole | Isopropyl Grignard reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Alkylpyrazole-4-boronic acid pinacol ester | google.com |

| 1-Isopropyl-1H-pyrazole | n-Butyllithium, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester | chemicalbook.com |

| 4-Bromo-1-methyl-1H-pyrazole | Triisopropyl borate, followed by pinacol | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | researchgate.net |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 3,4-Dihydro-2H-pyran, Trifluoroacetic acid | 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester | chemicalbook.com |

Improved Protocols for Pinacol Ester Isolation

The isolation of a crystalline diethanolamine (B148213) (DEA) boronic ester has also been shown to be an effective strategy. thieme-connect.com This approach can lead to a significant improvement in the quality of the final product and simplify the workup procedure. thieme-connect.com The DEA boronate can be hydrolyzed to the corresponding boronic acid. acs.org

For chromatographic purification, the use of silica (B1680970) gel impregnated with boric acid has been shown to be effective for both thin-layer chromatography (TLC) and flash column chromatography of pinacol boronic esters, minimizing product loss due to over-adsorption. researchgate.net

| Challenge | Improved Protocol | Key Feature | Reference |

| Purification of pinacol ester | Isolation as a lithium hydroxy ate complex | Stable, filterable solid intermediate | researchgate.neta2bchem.com |

| Cumbersome reaction workup | Isolation of a crystalline diethanolamine (DEA) boronic ester | Crystalline intermediate simplifies purification | thieme-connect.com |

| Loss during chromatography | Use of boric acid-impregnated silica gel | Suppresses over-adsorption of the compound | researchgate.net |

Stability of Boronic Acid Pinacol Esters in Synthetic Applications

Boronic acid pinacol esters are generally more stable than their corresponding free boronic acids, which makes them advantageous for storage and use in synthetic chemistry. cymitquimica.comrsc.org The pinacol group enhances stability, in part by protecting the boronic acid from degradation pathways such as protodeboronation. rsc.org

However, pinacol esters can still be susceptible to hydrolysis, converting back to the boronic acid, especially under typical reversed-phase HPLC analysis conditions. researchgate.netresearchgate.net The stability of these esters can be influenced by the electronic nature of the substituents on the pyrazole ring. researchgate.net To minimize on-column hydrolysis during analysis, optimized HPLC methods have been developed, for instance, by using columns with low residual silanol (B1196071) activity and mobile phases without pH modifiers. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) has also been shown to be an effective technique for analyzing pinacol boronates, as the high organic content of the mobile phase prevents on-column hydrolysis. researchgate.net

The stability of boronic acid pinacol esters is a crucial factor in their successful application in cross-coupling reactions, ensuring the availability of the active reagent for the catalytic cycle. rsc.org

Purification and Characterization Techniques in Synthetic Studies

The isolation and structural confirmation of this compound and its derivatives are critical steps in their synthesis. Rigorous purification is necessary to remove impurities such as starting materials, byproducts, and boronic acid anhydrides (boroxines), ensuring the compound's suitability for subsequent applications. Following purification, a suite of analytical techniques is employed to confirm the identity, structure, and purity of the final product.

Purification Methods

The purification of pyrazole boronic acids and their esters often presents challenges due to their polarity and potential instability. The choice of method depends on the physical state of the compound (solid or oil) and the nature of the impurities. chemicalforums.com

Recrystallization For solid derivatives, recrystallization is a common and effective purification method. reddit.com The selection of an appropriate solvent system is crucial; aqueous solutions or mixed solvents like aqueous ethanol (B145695) are often used to isolate the free boronic acid. wiley-vch.de Conversely, recrystallization from non-aqueous solvents may lead to the formation of the corresponding cyclic anhydride (B1165640) (boroxine). wiley-vch.deresearchgate.net Solvents such as hot water, ethanol, benzene, and ethyl acetate (B1210297) have been successfully used for the recrystallization of various arylboronic acids. reddit.comresearchgate.net For instance, certain 1-(methylsulfonylmethyl)-4-aryl-1H-pyrazole derivatives have been purified by recrystallization from diethyl ether. derpharmachemica.com

Chromatography Column chromatography is a widely used technique for purifying boronic acids and their esters, although it can be challenging. researchgate.net The Lewis acidic nature of the boron atom and the basicity of the pyrazole ring can lead to streaking and poor separation on standard silica gel. chemicalforums.com

Silica Gel Chromatography: This is the most common chromatographic method. For low to mild polarity boronic acids, solvent systems containing acetone (B3395972) or methanol (B129727) can be effective. researchgate.net However, the acidic nature of silica gel can sometimes cause degradation or irreversible adsorption of the compound. researchgate.net To overcome issues like streaking with basic compounds, a small amount of a modifier like triethylamine (B128534) or pyridine (B92270) can be added to the eluent. chemicalforums.com

Alumina (B75360) Chromatography: Neutral alumina can be a good alternative to silica gel, especially for sensitive compounds. Boronate esters have been successfully purified using column chromatography with neutral alumina, eluting with solvents like hexane. researchgate.net

Reversed-Phase Chromatography (RP-HPLC): For polar compounds that are difficult to purify on normal-phase silica, reversed-phase chromatography (e.g., using a C18 column) can be an option. reddit.com However, on-column hydrolysis of boronic esters to their corresponding boronic acids can be a significant issue under typical RP-HPLC conditions. researchgate.net Careful method development, such as using specific columns (e.g., XTerra MS C18) and controlling the mobile phase composition, can minimize this degradation. researchgate.net

Specialized Chromatographic Techniques: A facile method involving silica gel impregnated with boric acid has been developed to improve the purification of pinacol boronic esters by suppressing their loss due to over-adsorption. oup.com

Other Purification Strategies

Derivatization: Impure boronic acids can sometimes be purified by converting them into a salt or a stable adduct. researchgate.net For example, treatment with a base can form a salt that can be separated by extraction, followed by acidification to regenerate the pure boronic acid. researchgate.net Another strategy involves forming a crystalline adduct with diethanolamine, which can be isolated and then cleaved to give the pure boronic acid. reddit.com

Washing/Extraction: Simple acid-base extractions can be effective. Dissolving the crude product in an organic solvent and washing with a basic aqueous solution can remove acidic impurities, taking advantage of the fact that arylboronic acids ionize similarly to phenols. andersonsprocesssolutions.com

Characterization Techniques

Once purified, the structure and purity of this compound and its derivatives are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a primary tool for the structural elucidation of these compounds.

¹H NMR: Provides information on the number and environment of protons in the molecule. The signals for the pyrazole ring protons, the ethyl group (a characteristic triplet and quartet), and the B(OH)₂ protons (which can be broad and sometimes exchange with D₂O) are key identifiers. derpharmachemica.comnih.gov

¹³C NMR: Confirms the carbon skeleton of the molecule. A notable feature in the ¹³C NMR of boronic acids is that the carbon atom attached to the boron is often broadened, sometimes beyond detection, due to the quadrupolar relaxation effect of the boron atom. wiley-vch.de

¹¹B NMR: This technique is very informative for boron-containing compounds. It can reveal the coordination state of the boron atom. Tricoordinate species like free boronic acids and their esters typically show a resonance in the range of δ 25–35 ppm, while tetracoordinate derivatives, such as diethanolamine esters, appear further upfield around δ 10 ppm. wiley-vch.de

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the compound and provides evidence of its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also used to confirm the molecular weight of synthesized compounds. derpharmachemica.com

Infrared (IR) Spectroscopy IR spectroscopy helps identify key functional groups. For boronic acids, a strong, broad absorption in the 3200–3300 cm⁻¹ region corresponds to the O-H stretching of the hydrogen-bonded hydroxyl groups. A very strong band between 1310–1380 cm⁻¹ is attributed to the B-O stretch. The disappearance of the O-H stretch can indicate the formation of the anhydride (boroxine). derpharmachemica.comwiley-vch.de

Melting Point (mp) For solid compounds, the melting point is a useful indicator of purity. A sharp melting range typically suggests a pure compound. For example, synthesized 4-aryl-1H-pyrazole derivatives have been characterized by their distinct melting points. derpharmachemica.com

The tables below provide representative spectroscopic data for related pyrazole boronic acid derivatives, illustrating the typical chemical shifts and mass-to-charge ratios observed.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Boronic Acid Derivatives

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Reference |

|---|---|---|---|

| 2-(5-((Diphenylboraneyl)oxy)-3-methyl-1H-pyrazol-1-yl)pyridine | δ 8.07–8.04 (m, 2H), 7.91 (dd, J = 6.2, 1.6 Hz, 1H), 7.32–7.21 (m, 11H), 5.98 (s, 1H), 2.34 (s, 3H) ppm (CDCl₃, 500 MHz) | δ 159.9, 150.4, 149.7, 139.3, 138.5, 133.4, 128.7, 121.4, 112.4, 91.2, 16.5 ppm (CDCl₃, 125 MHz) | nih.gov |

| 4-Bromo-1-((methylthio)methyl)-1H-pyrazole | δ 7.62 (s, 1H, CH), 7.45 (s, 1H, CH), 5.05 (s, 2H, CH₂), 2.19 (s, 3H, CH₃) (CDCl₃, 400 MHz) | δ 140.7, 130.6, 93.9, 55.8, 16.2 ppm (CDCl₃, 300 MHz) | derpharmachemica.com |

| 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole | δ 7.70 (s, 1H), 7.59 (s, 1H), 5.73 (s, 2H), 3.01 (s, 3H) (CDCl₃, 400 MHz) | δ 142.7, 131.6, 96.0, 69.8, 39.2 ppm (CDCl₃, 300 MHz) | derpharmachemica.com |

Table 2: Representative Mass Spectrometry Data for Pyrazole Boronic Acid Derivatives

| Compound | Technique | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 2-(5-((Diphenylboraneyl)oxy)-3-methyl-1H-pyrazol-1-yl)pyridine | HRMS-EI | 339.1543 [M]⁺ | 339.1552 | nih.gov |

| 2-(5-((Bis(4-bromophenyl)boryl)oxy)-3-phenyl-1H-pyrazol-1-yl)pyridine | HRMS-EI | 566.9910 [M]⁺ | 566.9918 | nih.gov |

| 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole | MS | 238.7 [M+H]⁺ | - | derpharmachemica.com |

Mechanistic Investigations in Reactions Involving 1 Ethylpyrazole 4 Boronic Acid

Elucidation of Reaction Pathways in Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. mit.edu The reaction of 1-ethylpyrazole-4-boronic acid with various organic halides follows a well-established catalytic cycle, yet the specific nature of the pyrazole (B372694) substrate introduces unique mechanistic nuances.

Role of Catalytic Cycles in Suzuki-Miyaura Reactions

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Transmetalation: Following oxidative addition, the organoboronic acid, in this case, this compound, undergoes transmetalation. This step involves the transfer of the ethylpyrazole group from the boron atom to the palladium(II) center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species. libretexts.orgchemrxiv.org The choice of base can significantly impact the reaction efficiency.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgchemrxiv.org

The presence of the unprotected nitrogen-rich pyrazole ring can potentially inhibit the palladium catalyst by coordinating to the metal center. mit.edunih.gov This inhibitory effect can sometimes be overcome by using higher catalyst loadings, elevated temperatures, or an excess of the boronic acid. nih.gov

Influence of Ligand Systems and Additives

The choice of ligand coordinated to the palladium center plays a pivotal role in the success of Suzuki-Miyaura reactions involving pyrazole boronic acids. researchgate.netresearchgate.net Sterically bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance catalyst stability and activity, particularly when using less reactive coupling partners like aryl chlorides. researchgate.net

For instance, the use of ligands like XPhos and dppf has been shown to be effective in promoting the coupling of pyrazole triflates with arylboronic acids. researchgate.netresearchgate.net The addition of specific ligands can prevent catalyst decomposition and facilitate the desired C-C bond formation. researchgate.net In some cases, the use of pre-catalysts, which are stable palladium complexes that readily generate the active Pd(0) species in situ, can lead to improved yields and milder reaction conditions. nih.govresearchgate.net

Additives can also exert a significant influence on the reaction outcome. For example, the presence of certain additives can mitigate the inhibitory effects of the pyrazole nitrogen on the palladium catalyst. nih.gov The choice of base is also critical, with common bases including potassium carbonate, potassium phosphate, and cesium carbonate. nih.govresearchgate.net

Table 1: Effect of Ligands on Suzuki-Miyaura Coupling of a Pyrazole Substrate This table is a representative example based on findings for similar heterocyclic systems and is intended for illustrative purposes.

| Ligand | Catalyst System | Solvent | Base | Yield (%) | Reference |

| PPh₃ | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ | Moderate | rsc.org |

| dppf | Pd(OAc)₂ | Dioxane/H₂O | Cs₂CO₃ | High | researchgate.net |

| XPhos | XPhos Pd G2 | EtOH/H₂O | K₂CO₃ | High | researchgate.net |

| Q-Phos | Pd(OAc)₂ | Toluene/H₂O | KF | Variable | rsc.org |

Stereochemical Aspects and Regioselectivity Control

In reactions where new stereocenters are formed, understanding and controlling the stereoselectivity is paramount. masterorganicchemistry.com For reactions involving this compound that lead to chiral products, the stereochemical outcome is determined during the key bond-forming steps of the reaction mechanism. nih.govnsf.gov The transfer of the alkyl group from the boron to the palladium in Suzuki-Miyaura couplings has been shown to proceed with retention of configuration at the carbon atom. nih.gov

Regioselectivity becomes a critical consideration when the pyrazole ring or its coupling partner has multiple potential reaction sites. acs.orgmdpi.com The inherent electronic properties and steric environment of the substrates play a significant role in directing the regiochemical outcome. nih.govencyclopedia.pub For instance, in the functionalization of pyrazoles, the regioselectivity can often be controlled by the choice of directing groups or by manipulating the reaction conditions. nih.govresearchgate.net The use of specific solvents, such as fluorinated alcohols, has been reported to dramatically increase the regioselectivity in pyrazole formation. acs.org

Computational Chemistry and Mechanistic Modeling

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable tools for elucidating the complex mechanisms of transition metal-catalyzed reactions. chemrxiv.orgrsc.org These studies can provide detailed insights into the structures of intermediates and transition states, as well as the energetics of different reaction pathways. rsc.org

For Suzuki-Miyaura reactions, computational modeling can help to:

Predict the most favorable catalytic cycle. chemrxiv.org

Understand the role of ligands and additives in promoting the reaction. rsc.org

Explain the origins of chemo-, regio-, and stereoselectivity. rsc.orgnih.gov

Rationalize experimentally observed reactivity trends. nih.gov

By modeling the oxidative addition, transmetalation, and reductive elimination steps, researchers can gain a deeper understanding of the factors that govern the efficiency and selectivity of the cross-coupling of this compound. chemrxiv.orgrsc.org

Table 2: Key Mechanistic Steps and Influencing Factors

| Mechanistic Step | Description | Key Influencing Factors |

| Oxidative Addition | Addition of organic halide to Pd(0) | Halide leaving group ability, ligand sterics and electronics |

| Transmetalation | Transfer of pyrazole group from boron to palladium | Base, solvent, nature of boronic acid species |

| Reductive Elimination | Formation of C-C bond and regeneration of Pd(0) | Ligand properties, steric hindrance in the intermediate |

Applications of 1 Ethylpyrazole 4 Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or pseudo-halide in the presence of a palladium catalyst and a base. youtube.com 1-Ethylpyrazole-4-boronic acid serves as the organoboron partner in these reactions, providing a direct method to introduce the 1-ethylpyrazole-4-yl group into various molecular frameworks.

This compound readily participates in Suzuki-Miyaura coupling reactions with a wide array of aryl halides (Ar-X, where X = I, Br, Cl) and pseudo-halides, such as triflates (Ar-OTf). nih.govresearchgate.net These reactions are typically catalyzed by palladium complexes, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and require a base to facilitate the transmetalation step. mdpi.com The choice of base, solvent, and catalyst can be optimized to achieve high yields. mdpi.com The reaction is highly valued for its tolerance of various functional groups on both coupling partners. youtube.com

A general protocol has been developed for the palladium-mediated Suzuki coupling of pyrazole (B372694) triflates with aryl boronic acids, which can be adapted for the coupling of this compound with various aryl and heteroaryl triflates. nih.gov The use of specific ligands, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), has been shown to improve product yields and broaden the scope of applicable substrates. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Pyrazole Boronic Acids with Aryl Halides

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Iodoanisole | 1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >95 |

| 2 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 92 |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85 |

| 4 | Pyrazole triflate | Phenylboronic acid | Pd₂(dba)₃ / dppf | Cs₂CO₃ | Dioxane | 80-95 |

This table presents data for analogous pyrazole boronic acids and related coupling reactions to illustrate typical conditions and outcomes. nih.govmdpi.comrsc.org

A primary application of the Suzuki-Miyaura reaction involving this compound is the synthesis of biaryl and heterobiaryl structures. researchgate.net These motifs, where two aromatic or heteroaromatic rings are directly linked, are prevalent in pharmaceuticals, agrochemicals, and advanced materials. researchgate.net By coupling this compound with various aryl or heteroaryl halides, complex molecules containing the pyrazole core can be constructed efficiently. researchgate.net

For instance, the coupling of a pyrazole boronate ester with a dihalotricyclic core has been used as a key step in the multikilogram scale synthesis of a c-Met kinase inhibitor. researchgate.net This highlights the industrial relevance and scalability of using pyrazole boronic acid derivatives in constructing complex, medicinally relevant heterobiaryl systems. researchgate.net The reaction provides a convergent and efficient route to these high-value compounds.

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govsigmaaldrich.com this compound is not only a product of pyrazole functionalization but also a key intermediate for further, more advanced modifications. The boronic acid group can be installed onto the pyrazole ring through methods like regioselective lithiation followed by borylation. researchgate.net

Once in place, the boronic acid moiety at the C4 position serves as a versatile handle for introducing a wide range of substituents via Suzuki-Miyaura coupling. researchgate.net This allows for the systematic exploration of the chemical space around the pyrazole core, which is crucial for drug discovery and the development of new materials. nih.gov This strategy has been employed to synthesize inhibitors for various therapeutic targets, including kinases and other enzymes. sigmaaldrich.com The ability to further functionalize these isolable pyrazole boronates through palladium-catalyzed reactions is a powerful tool for creating diverse molecular architectures. researchgate.net

Other Boron-Mediated Coupling Reactions

While the Suzuki-Miyaura reaction is its most prominent application, the reactivity of the boronic acid group extends to other transformations.

Boronic acids and their esters can undergo transesterification reactions. The pinacol ester of the closely related 1-methylpyrazole-4-boronic acid is noted as a reagent for such reactions. sigmaaldrich.com In this process, the boronic acid or its ester reacts with an alcohol or diol, resulting in the exchange of the ester group on the boron atom. This can be useful for protecting the boronic acid, modifying its reactivity, or preparing different boronate esters for specific coupling conditions.

Catalyst Development for Boronic Acid Couplings

The success of cross-coupling reactions involving this compound is highly dependent on the catalyst system. Research continues to focus on developing more efficient, robust, and environmentally friendly catalysts. While palladium complexes are the most common catalysts for Suzuki-Miyaura reactions, efforts have been made to explore other transition metals. nih.gov

Recent developments include copper-catalyzed coupling reactions of azoles with boronic acids, known as the Chan-Lam coupling, which typically forms C-N bonds. nih.gov Additionally, novel catalyst systems such as palladium nanoparticles supported on functionalized materials are being explored to facilitate the coupling of heteroarylboronic acids, offering benefits like catalyst recyclability and minimal product contamination. researchgate.net For specific applications, such as the synthesis of ketones from boronic acids and thiol esters, a palladium-catalyzed, copper-mediated system has been developed that operates under mild, nonbasic conditions, expanding the scope of boronic acid couplings. organic-chemistry.org The optimization of ligands, bases, and reaction conditions remains a key area of research to improve the efficiency and applicability of these coupling reactions. mdpi.com

Contributions to Medicinal Chemistry and Drug Discovery

Scaffold for Pharmaceutical Lead Compound Synthesis

1-Ethylpyrazole-4-boronic acid serves as a fundamental building block for the synthesis of more complex pharmaceutical compounds. The pyrazole (B372694) core is a recognized feature in many pharmacologically active molecules, making it a valuable starting point for medicinal chemists exploring new therapeutic targets. nbinno.com Boronic acids, in general, are essential for the generation of chemical libraries used to screen for biological activity. chemrxiv.org

A prominent example of its application is in the synthesis of Ruxolitinib, a Janus kinase (JAK) inhibitor used to treat myelofibrosis. nbinno.comnbinno.com The synthesis of this complex drug molecule relies on intermediates like pyrazole-4-boronic acid pinacol (B44631) ester for the precise construction of its molecular architecture. nbinno.comnbinno.com The versatility of the pyrazole-boronic acid scaffold allows for its incorporation into a wide array of molecular designs, accelerating the discovery and development of new lead compounds.

| Drug/Compound Class | Therapeutic Target | Role of Pyrazole-Boronic Acid Scaffold |

| Ruxolitinib | Janus Kinase (JAK) | Critical intermediate for the synthesis of the API. nbinno.comnbinno.com |

| Kinase Inhibitors | Various Kinases | Serves as a core building block for developing novel inhibitors. nih.gov |

| M4 Receptor Modulators | Muscarinic Acetylcholine Receptor 4 | Forms the basis for pyrazol-4-yl-pyridine derivatives. nih.gov |

Development of Bioactive Molecules

The structural features of this compound make it an ideal starting material for creating novel bioactive molecules, including specific modulators of biological targets and analogs with fine-tuned pharmacological properties.

The derivatization of the this compound scaffold has led to the discovery of potent and selective modulators and inhibitors of various biological targets. Researchers have successfully synthesized pyrazole-containing compounds that act as inhibitors for enzymes like protein kinase A (PKA) and protein kinase B (PKB). google.com

In one notable study, derivatives were developed that led to the identification of a subtype-selective positive allosteric modulator (PAM) for the muscarinic acetylcholine receptor M4 (M4), a target implicated in neurological disorders like schizophrenia. nih.gov Furthermore, the broader class of pyrazole derivatives has been explored for its potential to inhibit the phagocytosis of human red blood cells by macrophages, which could be a therapeutic strategy for immune thrombocytopenia. nih.gov The inherent reactivity of the boronic acid group allows for its strategic use in coupling reactions to build these complex and targeted molecules. chemrxiv.org

Table of Bioactive Molecules Derived from Pyrazole Scaffolds

| Molecule Type | Biological Target | Therapeutic Area |

|---|---|---|

| Pyrazol-4-yl-pyridine derivative | Muscarinic Acetylcholine Receptor M4 (PAM) | Neurology nih.gov |

| Bis-pyrazole derivatives | Phagocytosis Inhibition | Hematology/Immunology nih.gov |

The ability to modify the pyrazole ring at various positions allows chemists to create a series of analogs and systematically evaluate how these structural changes affect biological activity. nih.gov This process is crucial for optimizing lead compounds to enhance efficacy and selectivity. The pharmacological profiles of pyrazole analogs can be significantly altered by the addition, substitution, or removal of different functional groups. nih.gov

For instance, research has shown that substituting the pyrazole ring with different groups can lead to analogs with a wide spectrum of activities, including antinociceptive, anti-inflammatory, and cytoprotective effects. nih.gov The strategic placement of electron-withdrawing groups on a phenyl ring attached to the pyrazole core, for example, has been shown to enhance antinociceptive efficacy. nih.gov This tailored approach enables the rational design of new derivatives with improved therapeutic properties. nih.gov

Structure-Activity Relationship (SAR) Studies Enabled by Derivatization

This compound and its related compounds are invaluable tools for conducting structure-activity relationship (SAR) studies. chemrxiv.org By synthesizing a library of related compounds through derivatization of the pyrazole core, researchers can systematically investigate the relationship between a molecule's structure and its biological activity. chemrxiv.orgnih.gov

One such SAR study involving bis-pyrazole molecules identified specific structural features crucial for the inhibition of phagocytosis. nih.gov The study revealed that a spacer arm of up to two atoms and alkyl substitution at one of the N(1) positions of the pyrazole core were important for the desired inhibitory activity. nih.gov This led to the identification of three potent candidates with different chemical linkers. nih.gov Similarly, SAR studies of pyrazol-4-yl-pyridine derivatives were instrumental in discovering a highly selective M4 positive allosteric modulator. nih.gov These examples underscore how the chemical tractability of the pyrazole-boronic acid scaffold facilitates the detailed exploration needed to optimize drug candidates for specific biological targets.

Summary of Key SAR Findings for Pyrazole Derivatives

| Derivative Class | Key Structural Feature | Impact on Activity |

|---|---|---|

| Bis-pyrazoles | 2-atom spacer arm between pyrazole rings | Important for phagocytosis inhibitory activity. nih.gov |

| Bis-pyrazoles | Alkyl substitution at N(1) position | Important for phagocytosis inhibitory activity. nih.gov |

Applications in Materials Science and Polymer Chemistry

Precursor for Advanced Organic Materials

1-Ethylpyrazole-4-boronic acid and its derivatives, particularly its pinacol (B44631) ester, are recognized as important intermediates and building blocks in organic synthesis. cymitquimica.comresearchgate.net Their primary utility lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. cymitquimica.com This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. mdpi.com

The versatility of the Suzuki reaction allows for the coupling of the pyrazole (B372694) core with a wide range of aryl or vinyl halides. This capability makes this compound a key precursor for synthesizing highly functionalized molecules and advanced organic materials. mdpi.com The synthesis of its pinacol ester derivative is well-documented, designed to enhance stability and solubility for these coupling reactions. cymitquimica.comgoogle.com Research has demonstrated the use of this compound pinacol ester as a reactant in the synthesis of complex therapeutic agents, underscoring its role as a reliable synthetic precursor. acs.org

The general synthetic utility of pyrazole-based boronic acids is well-established for creating diverse molecular scaffolds. researchgate.netresearchgate.net By leveraging this chemistry, researchers can incorporate the specific electronic and structural features of the 1-ethylpyrazole (B1297502) moiety into larger, more complex material systems.

Table 1: Synthetic Reactions Involving this compound and its Esters

| Reaction Type | Role of Pyrazole-Boronic Acid | Reactant Partner | Resulting Bond | Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Nucleophilic Boron Species | Aryl/Vinyl Halides | Carbon-Carbon | Synthesis of bi-aryls, complex molecules |

Role in Conjugated Systems and Electronic Materials

Conjugated polymers are a class of materials characterized by alternating single and double bonds along their backbone, which endows them with unique electronic and optical properties. researchgate.net These materials are instrumental for creating flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics. whiterose.ac.uknih.gov

Boronic acids are key building blocks for these materials. The vacant p-orbital on the boron atom can participate in π-conjugation, influencing the electronic properties of the resulting material. cymitquimica.com Boron-containing conjugated polymers are noted for their high stability and tunable optical properties, such as fluorescence. mdpi.com

While specific studies focusing exclusively on polymers derived from this compound are not extensively documented, its structure makes it an ideal candidate monomer for synthesizing such materials. The pyrazole ring is an aromatic heterocycle that can be integrated into a conjugated backbone. The ethyl group attached to the pyrazole can also influence electronic properties and solubility. cymitquimica.com The established method for creating these polymers is through Suzuki polycondensation, which couples a di-boronic acid monomer with a di-halide monomer in an AA/BB type polymerization. mdpi.com this compound could be strategically paired with various dihaloaromatic compounds to create novel donor-acceptor copolymers with tailored band gaps and electronic characteristics. whiterose.ac.uk

Table 2: Representative Conjugated Polymers Synthesized via Suzuki Polycondensation

| Donor Monomer (Example) | Acceptor Monomer (Example) | Polymer Type | Potential Application |

|---|---|---|---|

| Fluorene diboronic acid | Dibromobenzothiadiazole | Donor-Acceptor Copolymer | Organic Photovoltaics (OPVs) whiterose.ac.uk |

| Dibenzosilole diboronic acid | Dihalo-quinoxaline | Donor-Acceptor Copolymer | Organic Field-Effect Transistors (OFETs) whiterose.ac.uk |

Polymerization and Oligomerization Studies

The synthesis of polymers and oligomers containing boronic acid functionalities has become an area of significant research interest. rsc.org These materials find applications in sensors, self-healing materials, and drug delivery systems.

The primary route for incorporating monomers like this compound into a polymer chain is through step-growth condensation polymerization, specifically Suzuki polycondensation. mdpi.com This method offers a high degree of control over the polymer structure. The polymerization can be carried out using the unprotected boronic acid monomer or, more commonly, its protected boronate ester form (e.g., the pinacol ester) to prevent side reactions like dehydration, which forms boroxine (B1236090) rings. rsc.org

There are two main approaches in Suzuki polycondensation: mdpi.com

AA/BB Approach : This involves the reaction between a monomer with two boronic acid groups and a different monomer with two halide groups. This compound could be functionalized to bear a second reactive site to act as an AA or BB monomer.

AB Approach : This uses a single monomer that contains both a boronic acid (or ester) group and a halide group on the same molecule.

While specific polymerization studies of this compound are not widely reported, the extensive literature on the polymerization of other boronic acid-containing monomers provides a clear blueprint for its potential use. rsc.org The incorporation of the 1-ethylpyrazole unit into a polymer backbone is a promising strategy for developing new functional polymers with unique chemical and electronic properties.

Table 3: Approaches for Boronic Acid Monomer Polymerization

| Polymerization Strategy | Monomer Type | Description | Key Advantage |

|---|---|---|---|

| Polymerization of unprotected monomers | R-B(OH)₂ | Direct polymerization of the free boronic acid. | Simpler monomer synthesis. |

| Polymerization of protected monomers | R-B(OR)₂ | Polymerization of a boronate ester (e.g., pinacol ester). rsc.org | Prevents boroxine formation, better reaction control. |

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 1-Ethylpyrazole-4-boronic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, specific proton signals are observed. For instance, in a study utilizing a 400 MHz spectrometer with DMSO-d₆ as the solvent, the pyrazole (B372694) ring protons appear as distinct singlets at approximately 8.24 ppm and 7.93 ppm. acs.org The ethyl group protons exhibit characteristic multiplets: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. researchgate.net

¹³C NMR Spectroscopy: While ¹³C NMR data for this compound is less commonly reported, related structures provide insight. Generally, the carbon atoms of the pyrazole ring would show signals in the aromatic region of the spectrum. A notable feature in the ¹³C NMR of boronic acids is the potential for the signal of the carbon atom bonded to the boron to be broadened or even undetected due to the quadrupolar nature of the boron nucleus. rsc.org

Interactive Data Table: Predicted NMR Chemical Shifts

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | Pyrazole H-3 | ~7.9 | Singlet | N/A |

| ¹H | Pyrazole H-5 | ~8.2 | Singlet | N/A |

| ¹H | Ethyl -CH₂ | ~4.1 | Quartet | ~7.3 Hz |

| ¹H | Ethyl -CH₃ | ~1.4 | Triplet | ~7.3 Hz |

| ¹³C | Pyrazole C-3 | ~140 | N/A | N/A |

| ¹³C | Pyrazole C-4 | (Broad/unobserved) | N/A | N/A |

| ¹³C | Pyrazole C-5 | ~135 | N/A | N/A |

| ¹³C | Ethyl -CH₂ | ~45 | N/A | N/A |

| ¹³C | Ethyl -CH₃ | ~15 | N/A | N/A |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The quadrupolar nature of the boron atom can complicate the interpretation of NMR spectra, often leading to broadened signals for nearby nuclei. cas.cz

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

Molecular Weight Determination: The empirical formula of this compound is C₅H₉BN₂O₂. sigmaaldrich.com This corresponds to a calculated molecular weight of approximately 139.95 g/mol . sigmaaldrich.commatrixscientific.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation Analysis: In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. tutorchase.com The pattern of these fragments provides a "fingerprint" that can help to identify the compound. udel.edu Common fragmentation patterns for boronic acids can be complex due to the presence of boron isotopes (¹⁰B and ¹¹B) and the tendency to form boroxines (cyclic anhydrides) or adducts with solvents. rsc.orgresearchgate.net For this compound, expected fragmentation could involve the loss of the ethyl group, hydroxyl groups, or cleavage of the pyrazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.08299 |

| [M+Na]⁺ | 163.06493 |

| [M-H]⁻ | 139.06843 |

| [M+NH₄]⁺ | 158.10953 |

| [M+K]⁺ | 179.03887 |

| [M+H-H₂O]⁺ | 123.07297 |

Data sourced from predicted values and may vary based on instrumentation and ionization method. uni.lu

X-Ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, studies on similar boronic acid derivatives reveal key structural features. nih.govnih.gov The boron atom in boronic acids typically adopts a trigonal planar geometry, which can become tetrahedral upon interaction with other molecules. nih.gov In the solid state, boronic acids often form hydrogen-bonded dimers or oligomers through their hydroxyl groups. cas.cz

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z | 4 |

These values are hypothetical and serve as an illustration of the type of data obtained from an X-ray crystallography experiment.

The crystal structure would reveal the precise orientation of the ethyl group relative to the pyrazole ring and the intermolecular interactions that govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of boronic acids. researchgate.netsielc.com Reversed-phase HPLC, often using a C18 column, can effectively separate this compound from related substances. researchgate.netwaters.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), and the use of additives like formic acid, can be optimized to achieve good peak shape and resolution. researchgate.net A challenge in the HPLC analysis of boronic acids is their potential for on-column degradation through hydrolysis. researchgate.net

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be used for the analysis of this compound, although derivatization may be necessary to increase its volatility and thermal stability.

Purity Specification: For research applications, the purity of this compound is typically expected to be high, often greater than 95% or 98% as determined by HPLC or other analytical methods. ruifuchemical.com

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 35 °C |

This represents a typical set of starting conditions for an HPLC method, which would require optimization for this specific compound. researchgate.net

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in Synthesis

The future of chemical manufacturing for compounds like 1-Ethylpyrazole-4-boronic acid is intrinsically linked to the principles of green chemistry. Research is actively moving away from traditional synthetic routes, which often rely on harsh conditions and hazardous materials, towards more environmentally benign methodologies. A primary focus is the use of water as a reaction medium, which drastically reduces the need for volatile organic solvents. thieme-connect.com The development of transition-metal-free synthesis protocols is another key area, aiming to eliminate the economic and environmental costs associated with heavy metal catalysts. researchgate.net

Key green strategies being explored include:

Aqueous Media Synthesis: Performing reactions in water or aqueous ethanol (B145695) solutions is a significant step towards greener processes. thieme-connect.comderpharmachemica.com This approach not only reduces solvent waste but can also simplify product isolation.

Reusable and Biodegradable Catalysts: The use of heterogeneous catalysts, such as those supported on silica (B1680970) or clays, allows for easy separation and recycling, improving atom economy. thieme-connect.comresearchgate.net Natural catalysts like L-cysteine are also being investigated. thieme-connect.com

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, such as the homocoupling of pyrazole (B372694) boronic acids, leading to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are being designed to build complex molecules efficiently, minimizing waste by incorporating most of the atoms from the starting materials into the final product. derpharmachemica.com

Table 1: Comparison of Synthetic Approaches for Pyrazole Boronic Acid Derivatives

| Feature | Traditional Synthesis | Emerging Green Approach | Research Findings/Advantages |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., THF, Toluene) | Water, Ethanol/Water mixtures | Reduced environmental impact, lower cost, improved safety. thieme-connect.comderpharmachemica.com |

| Catalyst | Homogeneous heavy metal catalysts (e.g., Palladium) | Heterogeneous nanocatalysts, Organocatalysts, Metal-free systems | Catalyst is easily separable and reusable; avoids heavy metal contamination. thieme-connect.comresearchgate.netmdpi.com |

| Reaction Conditions | Often requires very low (-90°C) or high temperatures | Room temperature or mild heating (e.g., 90°C), Microwave irradiation | Lower energy consumption, safer operational parameters, faster reaction times. mdpi.comgoogle.com |

| Efficiency | Multi-step procedures with intermediate isolation | One-pot, multicomponent reactions (MCRs) | Increased efficiency, time and energy savings, reduced waste generation. derpharmachemica.com |

Novel Catalytic Systems for Enhanced Reactivity

While traditional palladium catalysts have been instrumental in reactions involving boronic acids, such as the Suzuki-Miyaura coupling, the future lies in developing novel catalytic systems that offer greater efficiency, selectivity, and broader substrate scope. rsc.org Research is pushing the boundaries of catalysis to activate and functionalize this compound and its derivatives in new ways.

Emerging catalytic systems include:

Iron-Based Nanocatalysts: As a more abundant and less toxic alternative to precious metals, iron is gaining traction. Nano-ferrite glutathione (B108866) has been successfully used to catalyze the homocoupling of pyrazole boronic acids in aqueous, microwave-assisted reactions, presenting a greener alternative to palladium systems. mdpi.com

Photoredox Catalysis: Light-driven reactions represent a paradigm shift in chemical synthesis. Organophotoredox catalysts can facilitate complex transformations, such as four-component reactions involving boronic acid derivatives, under mild conditions using visible light as the energy source. chemrxiv.org This approach allows for the formation of complex amines from simple precursors. chemrxiv.org

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Phenylboronic acid itself has been shown to catalyze the four-component synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating that metal-free systems can be highly effective. derpharmachemica.com

Advanced Palladium Systems: Innovations in palladium catalysis continue. The development of specific ligands and reaction conditions, such as using Cs₂CO₃ with Pd(PPh₃)₄ in the presence of air and water, has enabled the efficient and scalable homocoupling of pyrazole boronic esters to produce versatile bipyrazoles. rsc.orgosti.gov

Table 2: Novel Catalytic Systems and Their Advantages

| Catalytic System | Example Catalyst/Reagents | Target Reaction | Key Advantage(s) |

|---|---|---|---|

| Iron Nanocatalysis | Nano-ferrite glutathione | Homocoupling of pyrazole boronic acids | Utilizes an earth-abundant, low-toxicity metal; green solvent (water). mdpi.com |

| Palladium Homocoupling | Pd(PPh₃)₄ / Cs₂CO₃ | Homocoupling of pyrazole boronic esters | High yields, scalability, provides access to versatile bipyrazole ligands. rsc.org |

| Organocatalysis | Phenylboronic acid | Multicomponent synthesis of pyrano[2,3-c]pyrazoles | Metal-free, eco-friendly, simple workup, excellent yields. derpharmachemica.com |

| Photoredox Catalysis | Organophotoredox catalysts | Four-component aminoalkylation | Uses visible light, mild conditions, enables complex bond formations. chemrxiv.org |

Expansion into New Application Areas

The utility of this compound is expanding beyond its role as a simple intermediate in medicinal chemistry. Its unique properties are being harnessed to create advanced materials with novel functions.

Key emerging application areas include:

Metal-Organic Frameworks (MOFs): The catalytic homocoupling of pyrazole boronic esters yields symmetric bipyrazoles, which are crucial ligands for constructing MOFs. rsc.orgosti.gov These materials, such as Co(bpz), possess porous structures and exhibit structural flexibility, making them highly promising for applications in gas adsorption and storage (e.g., N₂, CO₂, H₂). rsc.org

Fluorescent Materials: Pyrazole-containing boron (III) complexes can be synthesized via multicomponent reactions involving boronic acids. mdpi.comnih.gov These novel iminoboronates can exhibit strong fluorescence in the visible spectrum, with some demonstrating aggregation-induced emission enhancement, opening up applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). mdpi.com

Smart Materials and Biomedicine: The boronic ester linkage is reversible and responsive to stimuli like pH and the presence of diols (e.g., glucose). This property is being exploited to create "smart" materials. researchgate.net Future directions include developing boronic ester-based hydrogels for self-regulated insulin (B600854) delivery, sacrificial templates for engineering vascular structures in tissue, and pH-responsive bio-adhesives. researchgate.net

Table 3: Emerging Applications of this compound Derivatives

| Application Area | Resulting Material/Product | Underlying Chemistry | Potential Impact |

|---|---|---|---|

| Gas Storage & Separation | Metal-Organic Frameworks (MOFs) | Use of bipyrazole ligands derived from pyrazole boronic acid homocoupling. rsc.org | Development of next-generation materials for clean energy and carbon capture. |

| Sensors & Optoelectronics | Fluorescent Boron Complexes | One-pot synthesis of pyrazole-containing iminoboronates. mdpi.comnih.gov | Creation of novel sensors, bio-imaging agents, and components for OLEDs. |

| Biomedical Engineering | Smart Hydrogels, Bio-adhesives | Reversible covalent bonding of the boronic acid/ester moiety. researchgate.net | Advanced drug delivery systems, tissue engineering scaffolds, and reversible surgical glues. |

Computational Design and Predictive Modeling for Derivatization

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. eurasianjournals.com Instead of relying solely on trial-and-error laboratory synthesis, researchers can now design and screen derivatives of this compound in silico to predict their properties and prioritize the most promising candidates for synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By analyzing a dataset of known pyrazole derivatives, researchers can build models to predict the potential anti-cancer or anti-inflammatory activity of newly designed derivatives of this compound, guiding synthesis towards more potent compounds. nih.gov

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. nih.govacs.org Docking studies can predict the binding mode and affinity of a pyrazole derivative, providing crucial insights for designing more effective drug candidates.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, offering a dynamic view of how a pyrazole derivative behaves and interacts with its environment, such as a solvent or a biological target. eurasianjournals.comacs.org This can help in understanding enantioselective recognition and conformational flexibility. acs.org

Density Functional Theory (DFT): Quantum mechanical calculations like DFT provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules, aiding in the fundamental understanding of their chemical behavior. eurasianjournals.com

Table 4: Computational Techniques in the Derivatization of this compound

| Technique | Purpose | Information Gained |

|---|---|---|

| 2D/3D-QSAR | Predict biological activity of new derivatives. nih.gov | Predicted potency (e.g., pIC₅₀) against therapeutic targets; identifies key structural features for activity. |

| Molecular Docking | Predict binding mode and affinity to a biological target. nih.govacs.org | Preferred orientation within a binding site; estimation of binding free energy. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior and conformational changes. eurasianjournals.comacs.org | Understanding of complex stability, solvent effects, and enantiorecognition processes. |

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. eurasianjournals.com | Electron distribution, orbital energies, prediction of reaction sites. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.